KEA1-97 - 2138882-71-8

KEA1-97

Catalog Number: EVT-271648
CAS Number: 2138882-71-8
Molecular Formula: C15H9Cl2FN4
Molecular Weight: 335.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KEA1-97 is a thioredoxin-caspase 3 interaction disruptor. It has been shown to impair breast cancer pathogenicity.
Source and Classification

KEA1-97 can be sourced from various chemical suppliers and is classified under dichlorotriazine-based ligands. The chemical structure is characterized by a dichlorotriazine scaffold, which enhances its reactivity towards specific amino acids, particularly lysines. This classification positions KEA1-97 within a group of compounds that are being explored for their potential therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of KEA1-97 involves several critical steps:

  1. Formation of the Dichlorotriazine Scaffold: This initial step includes chlorination and triazine ring formation, which establishes the core structure of the compound.
  2. Functionalization: The dichlorotriazine scaffold is then functionalized with groups that enhance its reactivity towards lysines. This step is essential for ensuring that the compound can effectively interact with its biological targets.
  3. Purification: Following synthesis, KEA1-97 is purified using chromatographic techniques to achieve high purity levels necessary for biological assays.
Molecular Structure Analysis

KEA1-97 has a molecular formula of C15H9Cl2FN4C_{15}H_{9}Cl_{2}FN_{4} and a molecular weight of 335.2 g/mol. Its structure can be described using several chemical notations:

  • IUPAC Name: 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine
  • InChI Key: DUROVTLUQOYUPH-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl

The structural characteristics reveal a complex arrangement that allows for specific interactions with biological macromolecules, particularly through its reactive dichlorotriazine moiety.

Chemical Reactions Analysis

KEA1-97 primarily participates in substitution reactions due to its reactive dichlorotriazine scaffold. The typical reactions include:

  • Substitution Reactions: These reactions involve nucleophilic attack on the dichlorotriazine by lysine residues in proteins.
  • Common Reagents: The reactions often utilize lysine derivatives and other functional groups under mild to moderate conditions (25-50°C), commonly in organic solvents like dimethyl sulfoxide (DMSO).

The major product formed from these reactions is KEA1-97 itself, characterized by its ability to disrupt thioredoxin-caspase 3 interactions.

Mechanism of Action

KEA1-97 exerts its effects primarily through the disruption of thioredoxin-caspase 3 interactions. The mechanism involves:

  1. Binding to Thioredoxin: KEA1-97 selectively binds to lysine 72 of thioredoxin, inhibiting its interaction with caspase 3.
  2. Activation of Caspases: This binding leads to the activation of caspases, which are crucial mediators of apoptosis.
  3. Induction of Apoptosis: The activation of caspases ultimately results in programmed cell death, making KEA1-97 a potential therapeutic agent in cancer treatment.

Experimental data indicate that overexpression of thioredoxin can confer resistance to the apoptotic effects induced by KEA1-97, underscoring the specificity of its action against this target.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: KEA1-97 typically appears as a solid compound.

Chemical Properties

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: KEA1-97 demonstrates stability under standard laboratory conditions but may require careful handling due to its reactive nature.

Relevant safety data indicate that while KEA1-97 is effective in inducing apoptosis in cancer cells, appropriate safety measures should be taken during handling due to potential hazards associated with its chemical structure.

Applications

KEA1-97 has significant applications across various scientific fields:

  • Chemistry: Used as a tool compound for studying protein-protein interactions.
  • Biology: Employed in cell biology studies to elucidate mechanisms underlying apoptosis and cell death.
  • Medicine: Investigated as a potential therapeutic agent for targeting breast cancer cells through apoptosis induction.
  • Industry: May contribute to the development of new anticancer drugs and screening methods for covalent ligands targeting therapeutic proteins.
Introduction to KEA1-97 in Molecular Pharmacology

KEA1-97 (chemical name: 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine; CAS: 2138882-71-8) represents a novel class of small-molecule therapeutics designed to precisely modulate protein-protein interactions (PPIs) critical to cancer cell survival. Characterized by its dichlorotriazine core (molecular formula: C₁₅H₉Cl₂FN₄; molecular weight: 335.16 g/mol), this compound exhibits a unique mechanism centered on disrupting redox-regulated apoptotic pathways. Its emergence reflects significant advancements in chemoproteomics and targeted cancer therapeutics, offering a paradigm shift from conventional cytotoxic agents to precision PPI inhibitors.

KEA1-97 as a Thioredoxin-Caspase 3 Interaction Disruptor

KEA1-97 functions as a selective disruptor of the protein-protein interaction between thioredoxin (TXN) and caspase-3—a critical regulatory node in apoptosis suppression. Thioredoxin, a key redox regulator, binds to procaspase-3 via lysine 72 (K72), facilitating the nitrosylation of caspase-3's active-site cysteine. This interaction inhibits caspase-3 activation and subsequently suppresses apoptotic cell death in malignancies such as triple-negative breast cancer (TNBC) [5] [8].

The compound’s discovery leveraged chemoproteomics-enabled covalent ligand screening. A library of 58 dichlorotriazine-based molecules was screened for impairing TNBC cell (231MFP line) survival. KEA1-97 emerged as a lead hit due to its potent activity (IC₅₀ = 10 μM against TXN-caspase-3 interaction) and selectivity for cancerous over non-transformed cells (MCF10A). IsoTOP-ABPP (isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling) confirmed K72 of thioredoxin as its primary target, with no inhibition of TXN’s catalytic redox activity [8]. This selectivity is attributed to:

  • Covalent Binding Mechanism: The dichlorotriazine warhead reacts selectively with K72, disrupting TXN’s PPI interface without altering its enzymatic function [8].
  • Functional Consequences: Disruption releases caspase-3 from inhibition, triggering caspase-3/7 activation and apoptosis. Overexpression of TXN confers resistance to KEA1-97, validating target specificity [5].

Cellular and in vivo efficacy is robust:

  • In 231MFP cells, KEA1-97 (10 μM) induces caspase-3/7 activation within 12 hours and significant apoptosis [5].
  • In murine xenograft models, daily intraperitoneal administration (5 mg/kg) attenuates tumor growth by >50% over 50 days without overt toxicity [5] [8].

Table 1: Cellular Responses to KEA1-97 Treatment

Assay SystemConcentration/DoseKey OutcomeSource
231MFP TNBC Cells10 μMCaspase-3/7 activation; Apoptosis induction [5]
MCF10A Normal Cells10 μMNo viability reduction [8]
TXN-Overexpressing Cells10 μMResistance to apoptosis [8]
231MFP Xenograft Mice5 mg/kg (i.p., daily)>50% Tumor growth reduction [5] [8]

Historical Context of Small-Molecule Apoptosis Inducers

The development of KEA1-97 is rooted in decades of research targeting apoptotic pathways. Early strategies focused on broad cytotoxic agents, but the elucidation of apoptosis mechanisms spurred targeted approaches:

  • First-Generation Inducers: Centered on death receptor agonists (e.g., TRAIL) and mitochondrial disruptors (e.g., Bcl-2 inhibitors). TRAIL showed tumor-specific apoptosis but faced challenges with receptor heterogeneity and resistance [10]. Bcl-2 inhibitors (e.g., ABT-199) targeted anti-apoptotic proteins but were ineffective in cancers with dysregulated extrinsic pathways [3].
  • IAP Antagonists: SMAC mimetics (e.g., birinapant) emerged to counteract inhibitor-of-apoptosis proteins (IAPs). These compounds promote cIAP degradation and sensitize cells to TNFα-induced apoptosis, yet efficacy is context-dependent and often requires combination therapies [3] [10].
  • Paradigm Shift to PPI Disruptors: KEA1-97 exemplifies a new class targeting specific PPIs rather than individual proteins. Unlike SMAC mimetics, which act upstream in apoptosis regulation, KEA1-97 directly liberates executioner caspases, offering a more direct route to apoptosis induction [8] [6].

Table 2: Evolution of Apoptosis-Targeting Small Molecules

ClassMechanism of ActionLimitationsKEA1-97's Advance
Death Receptor AgonistsActivate TRAIL/CD95 receptorsHepatotoxicity; Variable receptor expressionTargets intracellular PPIs; No receptor reliance
Bcl-2 InhibitorsBlock anti-apoptotic Bcl-2 proteinsIneffective in extrinsic pathway defectsActs downstream of mitochondrial signaling
SMAC MimeticsDegrade cIAPs/XIAPRequire TNFα co-stimulationDirect caspase activation; Single-agent efficacy
KEA1-97Disrupts TXN-caspase-3 interactionDependent on TXN expression in tumorsPrecision PPI disruption; Redox pathway modulation

Significance in Targeting Redox Signaling Pathways

KEA1-97’s innovation lies in its precise intervention within redox-mediated apoptosis regulation. Thioredoxin maintains cellular redox homeostasis by reducing oxidized proteins via cysteine thiol-disulfide exchange. However, in cancer, TXN is often overexpressed and co-opted to suppress apoptosis through non-redox functions—notably caspase-3 inhibition [3] [9].

Advantages of redox-targeted disruption:

  • Selectivity for Cancer Cells: TXN is frequently overexpressed in aggressive cancers (e.g., TNBC), making it a tumor-selective target. KEA1-97 exploits this by binding TXN’s PPI interface without inhibiting its enzymatic activity, preserving essential redox functions in normal cells [8].
  • Overcoming Conventional Resistance: Tumors resistant to intrinsic apoptosis (e.g., via Bcl-2 overexpression) or death receptor downregulation remain vulnerable to KEA1-97, as it acts at the convergence point of apoptotic execution [5] [9].
  • Synergy with Redox Imbalance: Cancer cells exhibit elevated oxidative stress. By disinhibiting caspases, KEA1-97 amplifies endogenous oxidative death signals, creating a synthetic lethal interaction [3] [9].

Table 3: Redox Targets in Apoptosis and Therapeutic Modulation

TargetRole in ApoptosisTherapeutic ApproachOutcome with KEA1-97
Thioredoxin (TXN)Inhibits caspase-3 via K72 bindingPPI disruptionCaspase-3 activation; No TXN activity inhibition
Caspase-3Executioner proteaseLiberation from TXN inhibitionRestoration of apoptotic function
OxidoreductasesMaintain redox balanceNot directly inhibitedOff-target effects minimized

Properties

CAS Number

2138882-71-8

Product Name

KEA1-97

IUPAC Name

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine

Molecular Formula

C15H9Cl2FN4

Molecular Weight

335.16

InChI

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)

InChI Key

DUROVTLUQOYUPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

KEA1-97; KEA1 97; KEA197;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.